1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol
Overview
Description
1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of β-adrenergic blockers, which are widely used for the treatment of hypertension, angina, and other cardiovascular diseases.
Scientific Research Applications
1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol has been extensively studied for its potential therapeutic applications in cardiovascular diseases, such as hypertension and angina. It is a selective β1-adrenergic receptor antagonist, which means that it blocks the action of adrenaline and noradrenaline on the heart, leading to a decrease in heart rate and blood pressure. This compound has also been investigated for its potential use in the treatment of other diseases, such as anxiety disorders and migraines.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol involves the selective blockade of β1-adrenergic receptors. These receptors are present in the heart, where they mediate the effects of adrenaline and noradrenaline on heart rate and contractility. By blocking these receptors, this compound reduces heart rate and blood pressure, which can be beneficial in the treatment of cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It selectively blocks β1-adrenergic receptors, leading to a decrease in heart rate and blood pressure. This compound also has antiarrhythmic effects, which can be beneficial in the treatment of arrhythmias. Additionally, it has been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol in lab experiments is its selectivity for β1-adrenergic receptors, which allows for more specific and targeted studies. However, one limitation is that it may not be suitable for studying the effects of adrenaline and noradrenaline on other tissues and organs, as it only blocks β1-adrenergic receptors.
Future Directions
There are several future directions for research on 1-[(4-Fluorophenyl)sulfanyl]-3-(phenylsulfonyl)-2-propanol. One direction is to investigate its potential therapeutic applications in other diseases, such as migraines and anxiety disorders. Another direction is to study its effects on other tissues and organs, such as the lungs and kidneys. Additionally, further research could be done to improve the synthesis method and optimize the pharmacological properties of this compound.
properties
IUPAC Name |
1-(benzenesulfonyl)-3-(4-fluorophenyl)sulfanylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3S2/c16-12-6-8-14(9-7-12)20-10-13(17)11-21(18,19)15-4-2-1-3-5-15/h1-9,13,17H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMORFIFWZNCIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(CSC2=CC=C(C=C2)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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